molecular formula C7H8BrNO B13506995 5-Bromo-6-ethylpyridin-2-ol

5-Bromo-6-ethylpyridin-2-ol

Cat. No.: B13506995
M. Wt: 202.05 g/mol
InChI Key: NDRIWLRTMQKWTD-UHFFFAOYSA-N
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Description

5-Bromo-6-ethylpyridin-2-ol is an organic compound belonging to the pyridine family. It has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. This compound is characterized by a bromine atom at the 5th position, an ethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethylpyridin-2-ol can be achieved through various methods. One common approach involves the bromination of 6-ethylpyridin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethylpyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of 6-ethylpyridin-2-one.

    Reduction: Formation of 6-ethylpyridin-2-ol.

Scientific Research Applications

5-Bromo-6-ethylpyridin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethylpyridin-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridin-2-ol: Similar structure but lacks the ethyl group at the 6th position.

    6-Ethylpyridin-2-ol: Similar structure but lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-6-ethylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-6-ethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-2-6-5(8)3-4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)

InChI Key

NDRIWLRTMQKWTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)N1)Br

Origin of Product

United States

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